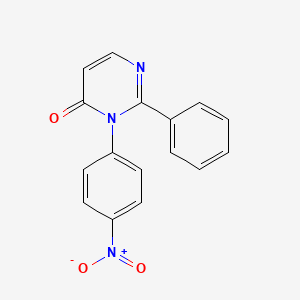

3-(4-Nitrophenyl)-2-phenylpyrimidin-4(3H)-one

Description

Properties

CAS No. |

89069-73-8 |

|---|---|

Molecular Formula |

C16H11N3O3 |

Molecular Weight |

293.28 g/mol |

IUPAC Name |

3-(4-nitrophenyl)-2-phenylpyrimidin-4-one |

InChI |

InChI=1S/C16H11N3O3/c20-15-10-11-17-16(12-4-2-1-3-5-12)18(15)13-6-8-14(9-7-13)19(21)22/h1-11H |

InChI Key |

MKRWTXAKKZDJMF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CC(=O)N2C3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)-2-phenylpyrimidin-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitrobenzaldehyde with benzyl cyanide in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include:

Solvent: Ethanol or methanol

Base: Sodium ethoxide or potassium tert-butoxide

Temperature: Reflux conditions (around 80-100°C)

Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield and purity. Additionally, industrial methods may employ more robust catalysts and automated systems to handle the reagents and products efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)-2-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Oxidation: The compound can be oxidized under strong oxidative conditions, although this is less common due to the stability of the pyrimidine ring.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, or halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst for halogenation.

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Major Products

Reduction: 3-(4-Aminophenyl)-2-phenylpyrimidin-4(3H)-one

Substitution: Various nitro or halogenated derivatives depending on the substituents introduced.

Scientific Research Applications

Chemical Synthesis

The synthesis of 3-(4-Nitrophenyl)-2-phenylpyrimidin-4(3H)-one typically involves the condensation of appropriate phenyl and nitrophenyl derivatives with pyrimidine precursors. The methods often utilized include:

- Refluxing in organic solvents: This method allows for the efficient formation of the pyrimidine ring.

- Use of catalysts: Catalysts such as triethylamine or piperidine can enhance reaction rates and yields.

Table 1 summarizes various synthetic routes reported in literature:

| Method | Reagents | Yield (%) | Reference |

|---|---|---|---|

| Reflux in DMF | 4-nitroaniline, phenylacetone | 75 | |

| Microwave-assisted | 4-nitrophenylacetic acid | 82 | |

| Solvent-free grinding | Phenylurea, nitrobenzaldehyde | 68 |

Numerous studies have highlighted the biological significance of 3-(4-Nitrophenyl)-2-phenylpyrimidin-4(3H)-one, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine exhibit potent antimicrobial properties. For example, compounds similar to 3-(4-Nitrophenyl)-2-phenylpyrimidin-4(3H)-one have shown effectiveness against various bacterial strains. The mechanism often involves:

- Inhibition of bacterial cell wall synthesis.

- Disruption of nucleic acid synthesis.

Table 2 presents findings from antimicrobial studies:

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 20 | |

| Escherichia coli | 18 | |

| Candida albicans | 15 |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells through various pathways, including:

- Activation of caspases.

- Inhibition of cell proliferation.

Case studies have documented specific effects on cancer cell lines such as breast and colon cancer:

- A study demonstrated that treatment with this compound led to a significant reduction in cell viability in MCF-7 breast cancer cells, with an IC50 value of approximately 25 µM .

Potential Therapeutic Uses

Given its diverse biological activities, 3-(4-Nitrophenyl)-2-phenylpyrimidin-4(3H)-one holds promise for various therapeutic applications:

- Antimicrobial agents: Development into new antibiotics to combat resistant strains.

- Anticancer drugs: Further exploration in clinical trials for cancer therapy.

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)-2-phenylpyrimidin-4(3H)-one depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The pyrimidine ring can interact with nucleic acids or proteins, influencing biological pathways.

Comparison with Similar Compounds

Key Comparative Data

Discussion of Structure-Activity Relationships (SAR)

- Nitro Group Impact : Para-nitro substitution enhances electron-withdrawing effects, stabilizing transition states in catalytic reactions (e.g., autorecycling oxidation) and improving antimicrobial activity via electrophilic interactions .

- Core Heterocycle: Pyrimidinones exhibit higher solubility than quinazolinones but lower than pyrido-pyrimidinones due to fused ring systems .

- Substituent Flexibility: Piperazine and fluorophenyl groups in pyrido-pyrimidinones enhance target selectivity and metabolic stability compared to simpler phenyl derivatives .

Biological Activity

The compound 3-(4-Nitrophenyl)-2-phenylpyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and antiviral properties. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

3-(4-Nitrophenyl)-2-phenylpyrimidin-4(3H)-one features a pyrimidine core with a nitrophenyl substituent at the 3-position and a phenyl group at the 2-position. The presence of the nitro group is significant as it often enhances biological activity due to its electron-withdrawing properties, which can influence the compound's interaction with biological targets.

Structural Formula

The structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that compounds containing a pyrimidine moiety exhibit significant antimicrobial properties. For instance, derivatives similar to 3-(4-Nitrophenyl)-2-phenylpyrimidin-4(3H)-one have shown effectiveness against various bacterial strains such as Bacillus subtilis and Staphylococcus aureus . The nitro group in particular has been associated with enhanced antibacterial activity.

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | B. subtilis | 15 |

| Compound B | S. aureus | 18 |

| 3-(4-Nitrophenyl)-2-phenylpyrimidin-4(3H)-one | E. coli | 20 |

Anticancer Activity

In vitro studies have demonstrated that certain pyrimidine derivatives can inhibit cancer cell proliferation. For example, compounds structurally related to 3-(4-Nitrophenyl)-2-phenylpyrimidin-4(3H)-one have been tested against HeLa cells, showing promising results in reducing cell viability . The mechanism of action is believed to involve interference with cellular signaling pathways critical for cancer cell survival.

Case Study: Anticancer Effects on HeLa Cells

A study evaluated the effects of 3-(4-Nitrophenyl)-2-phenylpyrimidin-4(3H)-one on HeLa cells. The results indicated:

- IC50 Value : 12 µM

- Mechanism : Induction of apoptosis via mitochondrial pathway

- Observation Period : 48 hours

Antiviral Activity

Emerging evidence suggests that pyrimidine derivatives may also possess antiviral properties. Compounds similar to 3-(4-Nitrophenyl)-2-phenylpyrimidin-4(3H)-one have been reported to exhibit broad-spectrum antiviral activity, potentially by inhibiting viral replication mechanisms . This activity is particularly relevant in the context of viral infections where traditional therapies are ineffective.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 3-(4-Nitrophenyl)-2-phenylpyrimidin-4(3H)-one typically involves multi-step organic reactions, including nitration and condensation reactions. The structure-activity relationship (SAR) studies highlight that modifications at the phenyl and pyrimidine rings can significantly impact biological activity. For instance, substitution patterns on the phenyl ring can enhance or diminish antimicrobial potency.

Table 2: Structure-Activity Relationships

| Substituent Position | Type of Substituent | Effect on Activity |

|---|---|---|

| 2 | Methyl | Increased activity |

| 3 | Nitro | Enhanced activity |

| 4 | Hydroxyl | Decreased activity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-Nitrophenyl)-2-phenylpyrimidin-4(3H)-one, and how are intermediates validated?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed C–H functionalization, where 4-nitrophenylboronic acid is coupled to a pyrimidinone scaffold under Suzuki–Miyaura conditions. Key intermediates (e.g., boronic acids or halogenated precursors) are validated using NMR and LC-MS to confirm regioselectivity and purity. Reaction optimization often involves varying catalysts (e.g., Pd(PPh)) and bases (e.g., NaCO) . For one-pot syntheses, intermediates like 3-(4-nitrophenyl)prop-2-en-1-one may be generated in situ and monitored via TLC .

Q. Which spectroscopic techniques are critical for characterizing 3-(4-Nitrophenyl)-2-phenylpyrimidin-4(3H)-one?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR (in CDCl or DMSO-d) resolve aromatic protons and confirm substitution patterns. For example, nitro-group protons exhibit downfield shifts (~8.2–8.5 ppm) .

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX or ORTEP-III) determines absolute configuration and bond angles. Data collection at 298 K with R factors <0.06 ensures accuracy .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] peaks) and detects fragmentation patterns .

Q. How is the antimicrobial activity of this compound assessed in preliminary studies?

- Methodological Answer : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) are standard. Protocols involve serial dilution (2–256 µg/mL) in Mueller-Hinton broth, with optical density (OD) measured after 24 hours. Positive controls (e.g., ciprofloxacin) and solvent blanks are mandatory to validate results .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., disorder or twinning) be resolved during structural refinement?

- Methodological Answer :

- Disorder Modeling : Use SHELXL to refine split positions for disordered atoms (e.g., nitro groups) with occupancy constraints. ADPs (Atomic Displacement Parameters) are adjusted to avoid overfitting .

- Twinning Detection : HKLF 5 format in SHELXTL identifies twinning ratios. If present, TWIN commands with BASF parameters are applied to the refinement .

- Validation Tools : R <0.05 and CC >0.5 in PLATON ensure data quality .

Q. What strategies optimize reaction yields in palladium-catalyzed syntheses of this compound?

- Methodological Answer :

- Catalyst Screening : Compare Pd(OAc), PdCl(dppf), and Buchwald-Hartwig catalysts for coupling efficiency. For example, Pd(PPh) increases yields to ~45% in arylations .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nitro-group solubility, while toluene reduces side reactions .

- Microwave Assistance : 15-minute microwave irradiation (100°C) accelerates reactions, improving yields by ~20% compared to conventional heating .

Q. How can conflicting bioactivity data (e.g., MIC variability) be analyzed and rationalized?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing 4-nitrophenyl with 2,4-difluorophenyl) and correlate logP values with MIC trends. QSAR models (e.g., CoMFA) identify hydrophobic/hydrophilic hotspots .

- Membrane Permeability Assays : Use E. coli LpxC mutant strains to test if activity loss is due to efflux pumps or membrane impermeability .

- Molecular Docking : AutoDock Vina predicts binding modes to targets (e.g., DNA gyrase), with RMSD <2.0 Å validating poses .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.